molecular formula C8H13NO2 B2866804 9-Oxa-6-azaspiro[4.5]decan-7-one CAS No. 1643811-17-9

9-Oxa-6-azaspiro[4.5]decan-7-one

Cat. No.: B2866804
CAS No.: 1643811-17-9
M. Wt: 155.197
InChI Key: JPQRHWZCJFWPDG-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems: Unique Structural Features and Rigidity

The defining feature of a spirocycle is the spiro center, a quaternary carbon atom that serves as the pivot for two rings. uc.pt This arrangement forces the rings into perpendicular planes, creating a rigid, three-dimensional scaffold. rsc.orgrsc.org This inherent rigidity is a key characteristic, as it reduces the conformational entropy of the molecule, which can be advantageous in various applications, particularly in drug design where specific spatial orientations of functional groups are crucial for biological activity. uc.pt The well-defined three-dimensional arrangement of substituents on a spirocyclic core allows for precise interactions with biological targets. encyclopedia.pubrsc.org

The structural diversity of spirocycles is vast, encompassing carbocyclic systems, which contain only carbon atoms in their rings, and heterocyclic systems, which incorporate one or more heteroatoms such as oxygen, nitrogen, or sulfur. cambridgescholars.comwikipedia.org The size of the rings can also vary, leading to a wide array of spirocyclic frameworks.

Importance of Heteroatom-Containing Spirocycles in Organic Synthesis

The incorporation of heteroatoms into spirocyclic scaffolds, creating heterocyclic spiro compounds, significantly expands their chemical space and utility. rsc.orgwikipedia.org These heteroatoms can serve as key sites for further functionalization, allowing for the synthesis of diverse libraries of compounds for various applications. rsc.org Heteroatom-containing spirocycles are prevalent in numerous natural products and have demonstrated a wide range of biological activities, making them privileged structures in medicinal chemistry. rsc.orgencyclopedia.pub

The presence of heteroatoms like oxygen and nitrogen can also influence the physicochemical properties of the molecule, such as solubility and lipophilicity. rsc.org For instance, the incorporation of an oxygen atom can improve water solubility. rsc.org In the context of drug discovery, these properties are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.

Classification and Nomenclature of Spirocyclic Lactam Systems (e.g., β-, γ-, δ-Lactams)

Lactams are cyclic amides, and when incorporated into a spirocyclic framework, they form spiro-lactams. These are classified based on the size of the lactam ring. The Greek letters β, γ, and δ are used to denote the position of the nitrogen atom relative to the carbonyl group, which in turn defines the ring size.

β-Lactams (azetidin-2-ones): These are four-membered rings. Spiro-β-lactams feature a spiro center adjacent to the nitrogen or at another position of the azetidinone ring. uc.pt

γ-Lactams (pyrrolidin-2-ones): These are five-membered rings. Spiro-γ-lactams are a common motif in both natural and synthetic bioactive compounds. rsc.org

δ-Lactams (piperidin-2-ones): These are six-membered rings. Spiro-δ-lactams also represent an important class of spirocyclic compounds. uc.pt

The nomenclature of spiro compounds follows specific IUPAC rules. For a simple bicyclic system, the name starts with "spiro," followed by brackets containing the number of atoms in each ring linked to the spiro atom, in ascending order. The total number of atoms in the bicyclic system is then indicated by the parent alkane name. cambridgescholars.com For heterocyclic systems, prefixes like "oxa" for oxygen and "aza" for nitrogen are used to denote the heteroatoms, and their positions are indicated by locants. scribd.com

Lactam TypeRing SizeIUPAC Name Component
β-Lactam4-memberedazetidin-2-one
γ-Lactam5-memberedpyrrolidin-2-one / azacyclopentanone rsc.orgscribd.com
δ-Lactam6-memberedpiperidin-2-one / azacyclohexanone uc.ptscribd.com

Contextualizing 9-Oxa-6-azaspiro[4.5]decan-7-one within Spirocyclic Oxa-Azalactam Research

This compound is a specific example of a heteroatom-containing spirocycle. Its name reveals its structural features:

spiro[4.5]decane: A spirocyclic system with a five-membered ring and a six-membered ring sharing a spiro atom, for a total of ten carbons in the parent hydrocarbon.

9-Oxa: An oxygen atom is located at the 9th position of the spirocyclic framework.

6-aza: A nitrogen atom is at the 6th position.

7-one: A carbonyl group is at the 7th position, indicating a lactam.

Based on this nomenclature, this compound is a spiro-δ-lactam, as the nitrogen atom is part of a six-membered ring containing the carbonyl group. The presence of both an oxygen and a nitrogen atom classifies it as an oxa-azaspirocycle. Research into such spirocyclic oxa-azalactams is driven by the quest for novel molecular scaffolds with potential applications in medicinal chemistry and materials science. researchgate.net The unique three-dimensional arrangement of the oxa- and aza- functionalities within the rigid spirocyclic framework can lead to specific and potent biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-oxa-6-azaspiro[4.5]decan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-5-11-6-8(9-7)3-1-2-4-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQRHWZCJFWPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643811-17-9
Record name 9-oxa-6-azaspiro[4.5]decan-7-one
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Advanced Synthetic Methodologies for 9 Oxa 6 Azaspiro 4.5 Decan 7 One Frameworks

General Strategies for Spirocyclic Lactam Construction

The construction of spirocyclic lactams, including the 9-Oxa-6-azaspiro[4.5]decan-7-one core, relies on a variety of synthetic strategies. These can be broadly categorized into cyclization approaches and modifications of existing functional groups.

Cyclization Approaches

Cyclization reactions are fundamental to the formation of the spirocyclic lactam core. These methods often involve the creation of one or both rings in a single or sequential manner, leading to the characteristic spiro center. Key cyclization strategies include intramolecular reactions, where a linear precursor is folded to form the cyclic structure, and cycloaddition reactions, where two or more components combine to form the ring system.

For instance, the synthesis of spiro-β-lactam-pyrroloquinolines has been achieved through a sequential Ugi four-component reaction followed by an intramolecular nucleophilic substitution. While this example leads to a β-lactam, the principle of intramolecular cyclization of a suitably functionalized precursor is a cornerstone for building various spiro lactam systems. Another relevant strategy involves the NBS-promoted semipinacol rearrangement, which has been utilized in the synthesis of the 6-azaspiro[4.5]decane fragment, a close structural relative of the target compound. acs.org

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) plays a crucial role in the synthesis of complex molecules like this compound. This strategy involves the conversion of one functional group into another, which can be a key step in a multi-step synthesis to introduce the necessary reactive sites for cyclization or to modify a pre-existing spirocyclic core. Common FGIs include oxidation, reduction, and substitution reactions. For example, an alcohol can be oxidized to a carboxylic acid, which can then undergo amidation and subsequent cyclization to form the lactam ring. Similarly, the reduction of a nitro group to an amine can provide a nucleophile for an intramolecular cyclization step.

Formation of the Lactam Moiety (6-membered δ-lactam)

δ-Lactam Ring Synthesis Methodologies (Direct Relevance to this compound)

The synthesis of the δ-lactam ring within the spirocyclic system can be achieved through various methods, with intramolecular cyclization and cascade reactions being particularly powerful.

Intramolecular cyclization is a common and effective method for the formation of lactams. This approach involves a precursor molecule containing both the amine and carboxylic acid (or its derivative, such as an ester) functionalities, which are tethered by a suitable spacer. The cyclization is typically promoted by dehydrating agents or by activating the carboxylic acid group.

A relevant example is the intramolecular lactamization of steroidal dienamides, which proceeds via a selective 4-endo N-cyclization followed by aerobic oxidation to yield steroidal spiro β-lactams. rsc.org Although this leads to a β-lactam, the underlying principle of intramolecular cyclization of an amide is applicable to the formation of δ-lactams as well. For the synthesis of a this compound framework, a hypothetical precursor could be a γ-amino acid with a tetrahydropyran (B127337) ring at the α-position. Activation of the carboxylic acid would then lead to the desired spiro-δ-lactam.

Reaction Type Starting Materials Key Reagents/Conditions Product Type Reference
Intramolecular LactamizationSteroidal DienamidesBase-mediated aerobic oxidationSpiro β-lactam rsc.org
NBS-Promoted Semipinacol RearrangementN-sulfonyl enamideN-Bromosuccinimide (NBS)Azaspirocyclic ketone acs.org

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. These reactions can rapidly build molecular complexity and are attractive for the synthesis of spirocyclic systems.

A notable example is the tandem Prins/pinacol (B44631) cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. researchgate.net This reaction between aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, catalyzed by a Lewis acid, demonstrates the power of cascade reactions in constructing oxaspirocyclic frameworks. While this specific example yields a ketone instead of a lactam, the strategic incorporation of a nitrogen atom in the starting materials could potentially be adapted to form a lactam ring.

Another relevant approach is the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, where a key step is the metal-catalyzed oxidative cyclization of an amide. This highlights a cascade process involving both oxidation and cyclization to form a spirocyclic system containing both oxygen and nitrogen.

Reaction Type Starting Materials Key Reagents/Conditions Product Type Reference
Tandem Prins/Pinacol ReactionAldehydes, 1-(4-hydroxybut-1-en-2-yl)cyclobutanolLewis Acid (e.g., BF₃·OEt₂)8-Oxaspiro[4.5]decan-1-one researchgate.net
Metal-Catalyzed Oxidative Cyclization4-aminophenol, α-glycolic or lactic acid derivativesCu[(CH₃CN)₄ClO₄], PhI(OAc)₂1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione
Cascade Reactions Involving Lactam Formation
Mannich-Type Cascade Reactions

The Mannich reaction and its cascade variants represent a powerful tool for the construction of nitrogen-containing heterocyclic systems, including the piperidinone core of the this compound framework. These reactions involve the aminoalkylation of a carbon nucleophile via an iminium ion intermediate. In the context of spirocycle synthesis, an intramolecular Mannich-type reaction or a cascade sequence involving a Mannich reaction can efficiently generate the sterically demanding quaternary spirocyclic center.

A common strategy involves a Michael-Mannich cascade, which has become a cornerstone in the synthesis of complex molecular architectures, particularly spirocyclic scaffolds. For instance, the reaction of α-imine-β-oxobutanamides with methyleneindolinones, catalyzed by a bifunctional thiourea (B124793) catalyst, can produce 3,3'-spirooxindole γ-lactams with high enantioselectivity. researchgate.net This approach, while demonstrated on an oxindole (B195798) system, illustrates a relevant principle for constructing spiro-lactam frameworks. The cascade is initiated by a Michael addition, followed by an intramolecular Mannich reaction and subsequent cyclization to form the lactam ring, often creating multiple stereocenters in a single operation.

The general applicability of this cascade can be envisioned for the this compound system. A suitably designed precursor, containing both a nucleophilic enolate or equivalent and an electrophilic imine or precursor, could undergo an intramolecular cyclization to forge the piperidinone ring around a pre-existing five-membered oxacyclic core. The reaction conditions, particularly the choice of catalyst (organocatalyst, Lewis acid, or Brønsted acid), are crucial for controlling the diastereoselectivity and enantioselectivity of the transformation.

Table 1: Representative Organocatalytic Michael/Mannich Cascade for Spiro-Lactam Synthesis Note: This table is based on an analogous spirooxindole γ-lactam synthesis to illustrate the potential of the methodology.

EntryCatalystSolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Chiral Thiourea AToluene24758:198
2Chiral Thiourea BCH2Cl2366810:1>99
3Cinchona AlkaloidTHF48716:195
Curtius Rearrangement and Intramolecular Nucleophilic Addition

The Curtius rearrangement is a versatile and reliable method for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govnih.gov This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org A key advantage of this rearrangement is its tolerance of a wide range of functional groups and the complete retention of stereochemistry at the migrating group. nih.govnrochemistry.com

In the synthesis of the this compound framework, the Curtius rearrangement can be ingeniously coupled with an intramolecular nucleophilic addition in a cascade sequence. nih.gov This strategy typically begins with a precursor molecule containing a carboxylic acid and a tethered nucleophile. The carboxylic acid is first converted to an acyl azide. Upon heating, the acyl azide undergoes the Curtius rearrangement to form a transient isocyanate. This highly reactive intermediate is then trapped intramolecularly by a suitably positioned nucleophile to form the desired cyclic lactam.

For the target spirocycle, a precursor such as a 4-(carboxymethyl)tetrahydrofuran-4-carboxylic acid derivative could be employed. The rearrangement of the corresponding acyl azide would generate an isocyanate, which is then subjected to an intramolecular nucleophilic addition, potentially from an enol or enolate, to construct the spiro-fused piperidinone ring system. This cascade approach is highly efficient as it constructs the heterocyclic ring and incorporates the nitrogen atom in a single, seamless process. nih.gov

Prins/Pinacol Cascade Processes

Prins and Prins/Pinacol cascade reactions are powerful carbon-carbon bond-forming reactions that can be used to construct complex cyclic ethers and spirocycles. The classic Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by capture of the resulting carbocation by a nucleophile. When the initial substrate is a homoallylic alcohol, a cascade of events can be triggered, leading to complex polycyclic structures.

A tandem Prins/Pinacol rearrangement has been successfully developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. rsc.orgresearchgate.net This process typically involves the reaction of an aldehyde with a specially designed alcohol, such as 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, in the presence of a Lewis acid. rsc.orgresearchgate.net The reaction is initiated by a Prins cyclization to form an intermediate that then undergoes a Pinacol-type rearrangement, expanding one of the rings to generate the spiro[4.5]decane core. This methodology is applicable to a wide range of aromatic, aliphatic, and heteroaromatic aldehydes. rsc.orgresearchgate.net

Adapting this strategy for the this compound framework would require a precursor containing a nitrogen atom within the chain. The cascade would facilitate the construction of both the piperidinone and the tetrahydrofuran (B95107) rings in a highly convergent and stereoselective manner. The termination of the Prins cyclization with various tethered nucleophiles, including olefins, is a key feature of these cascade reactions, offering access to diverse and complex molecular motifs. rsc.orgnih.gov

Table 2: Lewis Acid Catalyzed Prins/Pinacol Cascade for Oxaspiro[4.5]decan-1-one Synthesis Note: This table is based on the synthesis of a related oxaspiro[4.5]decan-1-one scaffold to demonstrate the feasibility of the reaction.

EntryAldehydeLewis Acid (mol%)SolventYield (%)
1BenzaldehydeInCl3 (10)CH2Cl285
24-ChlorobenzaldehydeSc(OTf)3 (5)DCE92
3FurfuralBF3·OEt2 (20)CH2Cl278
4CinnamaldehydeInCl3 (10)DCE81

Construction of the Oxa-Containing Spiro Ring (5-membered)

Ether Formation Strategies within Spiro Systems

The formation of the five-membered tetrahydrofuran ring at the spirocyclic center is a critical step in the synthesis of this compound. General strategies for cyclic ether formation can be adapted for this purpose, often involving an intramolecular nucleophilic substitution (SN2) reaction. A common approach starts with a diol precursor, where one hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate) and the other acts as the nucleophile to close the ring.

In the context of spiro systems, the challenge lies in creating the quaternary center. One approach involves the ring-opening of a pre-existing spirocyclic epoxide. For example, oxaspiro[2.2]pentanes can undergo acid-mediated rearrangement or nucleophilic addition, which cleaves an epoxide C-O bond and can lead to functionalized cyclobutane (B1203170) systems. nih.gov A more direct method is the intramolecular Williamson ether synthesis from a suitably substituted acyclic or carbocyclic precursor. For instance, a piperidinone derivative bearing a primary halide and a tertiary alcohol at the desired spiro-position could undergo base-mediated cyclization to form the tetrahydrofuran ring. The reaction of 1,4-diols with dimethyl carbonate in the presence of a base has also been shown to be an effective method for the high-yielding synthesis of five-membered cyclic ethers, a pathway that could be adapted for spirocyclic systems. unive.it

Ring-Closing Reactions for Oxacyclic Moiety

Ring-closing metathesis (RCM) is a powerful and widely used reaction for the formation of cyclic systems, including oxacycles. youtube.com This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalyst, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethylene. To form a saturated tetrahydrofuran ring, the resulting dihydrofuran from the RCM reaction can be subsequently hydrogenated.

A precursor for the synthesis of the this compound framework via RCM would be a piperidinone derivative substituted at the alpha position with both an allyl group and an allyloxy group. Under RCM conditions, these two groups would react to form the spiro-fused dihydrofuran ring. This strategy has been applied to the synthesis of spiro 2,5-dihydrofuran (B41785) derivatives from 17-ethynyl-17-hydroxysteroids via a ring-closing enyne metathesis (RCEYM). beilstein-journals.org Furthermore, stereoselective double ring-closing metathesis reactions have been used to form spirocyclic rings with good diastereoselectivity. researchgate.net Baldwin's rules for ring closure can provide guidance on the feasibility of various cyclization pathways, predicting which ring-closing reactions are favored based on the geometry of the transition state. libretexts.org

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxides)

1,3-Dipolar cycloaddition is a highly efficient reaction for the construction of five-membered heterocyclic rings. mdpi.comnih.govpreprints.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. Nitrile oxides, which are common 1,3-dipoles, react readily with alkenes to form isoxazoline (B3343090) rings. This strategy can be applied to the synthesis of spirocycles by using a cyclic dipolarophile that contains an exocyclic double bond. mdpi.comnih.gov

To construct the oxa-containing spiro ring of this compound, a precursor such as a piperidinone with an exocyclic methylene (B1212753) group at the alpha-position could be used as the dipolarophile. The reaction of this precursor with a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) would lead to the formation of a spiro-isoxazoline system. While this yields an isoxazoline rather than a tetrahydrofuran, the N-O bond of the isoxazoline ring can be reductively cleaved to afford a 1,3-amino alcohol, which can then be further manipulated. This method provides a powerful way to introduce both the oxygen and a nitrogen-related functional group, which could be part of the final lactam or a precursor to it. mdpi.comnih.gov

Diels-Alder Reactions for Spirocyclic Derivatives

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has been adapted to construct the heterocyclic core of oxa-azaspiro[4.5]decane derivatives. Specifically, the oxa-Diels-Alder (ODA) reaction, where a carbonyl-containing dienophile reacts with a 1,3-diene, provides an atom-economical route to assemble the dihydropyran ring, a key component of the target framework. nih.gov

Recent advancements have focused on inverse-electron-demand Hetero-Diels-Alder (HDA) reactions involving 1-oxa-1,3-butadienes. nih.gov In this approach, electron-withdrawing groups are introduced into the oxabutadiene system to enhance its reactivity with electron-rich alkenes like enol ethers. nih.gov A notable strategy is the domino Knoevenagel/hetero-Diels-Alder reaction. This process can be conducted as a three-component reaction, combining a 1,3-dicarbonyl compound, an aldehyde, and a vinyl ether to generate the 1-oxa-1,3-butadiene in situ, which then undergoes cycloaddition. nih.gov Furthermore, diene-transmissive sequences using dendralenes have been developed. In these sequences, an initial ODA reaction generates a new diene, which can then participate in a subsequent cycloaddition, allowing for the rapid construction of complex oxabicyclic systems from simple precursors. nih.gov

Catalytic Approaches in Spirocyclic Oxa-Azaspiro[4.5]decanone Synthesis

Catalysis offers elegant and efficient solutions for the synthesis of complex molecules like the this compound framework. By lowering activation energies and enabling novel reaction pathways, catalytic methods, particularly those involving transition metals and Lewis acids, have become indispensable for achieving high yields and stereoselectivity in the construction of spirocyclic systems.

Metal-Catalyzed Reactions

Transition metals have proven exceptionally versatile in catalyzing the intricate bond formations required for spirocyclization. Metals like palladium, copper, and gold exhibit unique catalytic activities, enabling a range of transformations from cyclizations and tandem reactions to dearomative processes, providing diverse entry points to the oxa-azaspiro[4.5]decane core.

Palladium catalysis is instrumental in constructing the this compound skeleton, particularly through tandem or relay catalytic cycles. A diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives has been developed utilizing a gold and palladium relay catalysis system. researchgate.net In this tandem process, the palladium catalyst facilitates a crucial [2+4] cycloaddition step. The reaction involves a Pd-π-allyl dipole, generated from the decarboxylation of a vinyl benzoxazinanone, which then reacts with an in situ-generated furan-derived azadiene. researchgate.net This method efficiently assembles the spiro[4.5]decane framework, achieving good yields and high diastereoselectivity across numerous examples. researchgate.net

Substrate Scope for Au/Pd-Catalyzed Tandem Cyclization researchgate.net
ProductR¹ GroupR² GroupYield (%)Diastereomeric Ratio (dr)
3a4-MeC₆H₄H92>20:1
3b4-MeOC₆H₄H95>20:1
3c4-FC₆H₄H97>20:1
3d4-ClC₆H₄H85>20:1
3e4-BrC₆H₄H81>20:1
3f3-MeC₆H₄H8815:1
3g2-MeC₆H₄H76>20:1

Copper catalysts are effective and economical for key transformations in the synthesis of related oxa-azaspiro frameworks. A key step in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives is a copper-catalyzed oxidative cyclization. mdpi.comresearchgate.net This reaction converts an amide precursor, 2-hydroxy-N-(4-hydroxyphenyl)acetamide, into the spirodienone core structure. mdpi.com The optimal conditions identified for this transformation involve using Cu[(CH₃CN)₄ClO₄] as the catalyst with PhI(OAc)₂ serving as the oxidant. mdpi.comresearchgate.net This copper-based system provided a 72% yield, proving more economical and environmentally friendly than other tested metal catalysts like rhodium acetate, while metals such as manganese, iron, and zinc failed to catalyze the reaction. mdpi.com

Optimization of Metal-Catalyzed Oxidative Cyclization mdpi.com
EntryCatalystOxidantYield (%)
1Cu[(CH₃CN)₄ClO₄]PhI(OAc)₂72
2Rh₂(OAc)₄PhI(OAc)₂75
3Mn(OAc)₂PhI(OAc)₂NR
4FeCl₂PhI(OAc)₂NR
5ZnCl₂PhI(OAc)₂NR
6Cu[(CH₃CN)₄ClO₄]PIFA68
NR = No Reaction; PIFA = Bis(trifluoroacetoxy)iodobenzene

Gold catalysis has emerged as a powerful method for synthesizing spirocycles through the activation of alkynes and allenes. researchgate.net Gold catalysts facilitate dearomative spirocyclization of N-aryl alkynamides to produce spirolactams. acs.org This redox-neutral process typically employs a catalyst system like Au(PPh₃)Cl and AgOTf, leading to selective spirocyclization in yields ranging from 35-87%. acs.org Gold-catalyzed reactions often proceed through key gold-alkyne or gold-allene complex intermediates, which undergo cyclization, dearomatization, or cascade reactions to give direct access to the spirocyclic products. researchgate.net

In a notable example of relay catalysis, a gold(I) catalyst is used in the first step of a tandem sequence to synthesize 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net The gold catalyst promotes the cyclization of an enynamide to generate a furan-derived azadiene intermediate, which is then intercepted by a palladium catalyst in the subsequent cycloaddition step. researchgate.net Gold(I) catalysis has also been applied to the spirocyclization of 1-ene-4,9-diyne esters to furnish azaspiro[4.5]decadienones. rsc.org

Lewis acids are effective catalysts for promoting spirocyclization reactions by activating substrates towards nucleophilic attack. A novel cascade process combining a Prins reaction and a pinacol rearrangement has been developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds, catalyzed by a Lewis acid. rsc.org This method is applicable to a wide range of aldehydes and proceeds with good yields and excellent selectivity. researchgate.net

Another powerful Lewis acid-catalyzed transformation is the Piancatelli rearrangement. This reaction has been applied to 2-furylcarbinols that contain an aminoalkyl chain, using Dy(OTf)₃ as the catalyst. The intramolecular rearrangement efficiently generates densely functionalized azaspirocyclic scaffolds as a single diastereomer in high yield. researchgate.net Additionally, trifluoromethanesulfonic acid (TfOH), a strong Brønsted acid that can act as a Lewis acid, has been used to promote Friedel-Crafts ipso-cyclization in the tandem synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. researchgate.net

Organocatalysis in Spirocyclic Oxa-Azaspiro[4.5]decanone Synthesis

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures, including spirocyclic frameworks. This approach utilizes small organic molecules to catalyze reactions, avoiding the use of often toxic and expensive metal catalysts. In the context of spirocyclic oxa-azaspiro[4.5]decanone synthesis, organocatalysts have been instrumental in controlling stereochemistry, leading to the formation of chiral products with high enantioselectivity.

A notable example is the use of bifunctional squaramide catalysts derived from cinchona alkaloids. These catalysts have been successfully employed in domino reactions to construct spirooxazolidines, which share a core structural motif with this compound. For instance, a hydroquinine-derived squaramide has been shown to be effective in promoting a cascade reaction between N-Boc ketimines and γ-hydroxyenones. uva.es This process generates two new stereocenters in a single operation, affording the desired spirocyclic products in good yields and with high enantioselectivities (up to >99% ee). uva.es The success of this methodology lies in the catalyst's ability to simultaneously activate both the nucleophile and the electrophile through hydrogen bonding interactions, guiding the stereochemical outcome of the reaction.

Table 1: Organocatalytic Synthesis of Spirooxazolidine Scaffolds

Catalyst Reactants Product Type Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Hydroquinine-derived squaramide N-Boc ketimines, γ-hydroxyenones Pyrazolinone spirooxazolidines Up to 3.3:1 Up to >99%

This table summarizes the performance of bifunctional organocatalysts in the synthesis of related spirocyclic structures, highlighting their effectiveness in controlling stereochemistry.

Biocatalytic Approaches to Spirocyclic Scaffolds

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations. This approach is gaining traction in pharmaceutical synthesis due to its mild reaction conditions and environmentally friendly nature. For the synthesis of spirocyclic scaffolds, enzymes such as transaminases have demonstrated significant potential.

Modern Synthetic Techniques and Process Optimization

The optimization of synthetic processes is crucial for the practical application of new chemical entities. Modern techniques focus on reducing reaction times, improving yields, enhancing safety, and scaling up production efficiently.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of modern synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing microwave radiation, this technique allows for rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times—often from hours to minutes. nih.govmdpi.com This acceleration can also lead to higher product yields and improved purity by minimizing the formation of by-products. nih.gov

In the synthesis of spiro heterocycles, microwave irradiation has been effectively used, particularly in multicomponent reactions. nih.gov For example, the synthesis of spirooxindole derivatives has been achieved in significantly shorter times and with better yields under microwave conditions compared to traditional heating. nih.gov This efficiency makes microwave-assisted synthesis a highly attractive tool for the rapid generation of libraries of spirocyclic compounds for drug discovery purposes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement
Spirooxindole Synthesis Several hours 1-2 minutes Often significant
Quinolone Synthesis Hours (low yield) 20 minutes (high yield) Substantial

This table illustrates the dramatic reduction in reaction times and potential for yield improvement when using microwave irradiation compared to conventional heating methods for synthesizing heterocyclic compounds.

Continuous Flow Chemistry

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety, and seamless scalability. flinders.edu.aumdpi.com

The application of flow chemistry has been particularly beneficial for multistep syntheses of complex molecules like active pharmaceutical ingredients (APIs). flinders.edu.au For the synthesis of azaspirocycles, flow reactors can be combined with other technologies, such as biocatalysis. researchgate.net For instance, immobilized transaminase enzymes can be packed into a column (a packed-bed reactor) through which the substrate solution is continuously passed. This setup allows for efficient conversion to the chiral amine product, easy separation, and continuous operation over long periods, making it ideal for large-scale manufacturing. researchgate.netgoflow.at The precise thermal and mixing control in flow systems also allows for the safe use of hazardous reagents and the exploration of novel reaction conditions that would be difficult to manage in large batch reactors. mdpi.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all the starting materials. nih.gov This approach is a cornerstone of green chemistry as it reduces the number of synthetic steps, minimizes solvent waste and purification efforts, and saves time and energy.

The synthesis of complex spiro heterocycles is particularly well-suited to MCRs. nih.gov For example, a three-component reaction involving an isocyanide, an acetylenic ester, and a suitable third component can lead to the formation of intricate spiro architectures in a single, catalyst-free step. nih.gov When combined with microwave assistance, these MCRs can be further accelerated, providing rapid access to diverse spirocyclic scaffolds. nih.gov The Povarov-type reaction, a [4+2] cycloaddition, is another MCR that has been adapted under microwave conditions to synthesize quinoline-containing structures, demonstrating the broad applicability of this strategy. nih.gov

Green Chemistry Considerations in Spirocycle Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of spirocycles, several of the aforementioned techniques align with green chemistry principles.

Atom Economy : One-pot multicomponent reactions (MCRs) are inherently atom-economical as they incorporate most or all of the atoms from the starting materials into the final product, minimizing waste. nih.gov

Energy Efficiency : Microwave-assisted synthesis significantly reduces energy consumption by shortening reaction times from hours to minutes. mdpi.commdpi.com

Safer Solvents and Conditions : Biocatalytic approaches operate in aqueous media under mild conditions, avoiding the need for harsh organic solvents and extreme temperatures. researchgate.net

Waste Reduction : Continuous flow chemistry can minimize waste by improving reaction yields and reducing the need for extensive purification steps. mdpi.com The use of immobilized catalysts, both chemical and biological, in flow systems further reduces waste by allowing for easy catalyst recycling.

By integrating these modern techniques, the synthesis of this compound and related frameworks can be achieved in a more efficient, controlled, and environmentally sustainable manner.

Stereoselective Synthesis and Chirality in 9 Oxa 6 Azaspiro 4.5 Decan 7 One Chemistry

Significance of Stereochemistry in Spirocyclic Architectures

Spirocyclic systems, characterized by two rings sharing a single atom, possess a rigid and well-defined three-dimensional structure. uc.pt This inherent rigidity can be advantageous in the design of bioactive molecules as it reduces the conformational entropy penalty upon binding to a biological target. uc.pt The stereochemistry of spiro compounds is particularly complex due to the potential for chirality arising from the spiro center itself, as well as other stereocenters within the rings. numberanalytics.comwikipedia.org The specific spatial arrangement of substituents can profoundly influence a molecule's interaction with enzymes and receptors, often leading to significant differences in efficacy and biological function between stereoisomers. numberanalytics.comunibo.itrsc.org

The synthesis of spiro compounds with defined stereochemistry is a crucial aspect of medicinal chemistry and materials science. numberanalytics.comunibo.it For instance, the therapeutic effect of certain drugs is dependent on obtaining the correct stereoisomer. numberanalytics.com The unique three-dimensional arrangement of functional groups in spirocyclic scaffolds like 9-Oxa-6-azaspiro[4.5]decan-7-one makes them attractive for the development of novel therapeutic agents. uc.ptunibo.it The challenge lies in developing synthetic methods that can selectively produce a single desired stereoisomer from a multitude of possibilities. mdpi.com

Asymmetric Synthesis of Spirocyclic Oxa-Azaspiro[4.5]decanone Derivatives

The controlled synthesis of specific stereoisomers of this compound and its derivatives is a key focus of modern organic chemistry. Various asymmetric strategies have been developed to achieve high levels of stereocontrol.

One established method for inducing chirality is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Bicyclic lactams have been effectively used as chiral auxiliaries in the enantioselective synthesis of spirocyclic compounds. aragen.comnih.gov For example, the asymmetric arylation of a chiral bicyclic lactam has been reported, leading to products with a quaternary stereocenter in high enantiomeric purity. aragen.com Tartaric acid esters have also been utilized as chiral auxiliaries to design efficient chiral multinucleating systems for asymmetric reactions. acs.org

Enantioselective catalysis offers a more efficient and atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product.

Metal-Based Catalysis : Transition metal catalysts, in combination with chiral ligands, have proven to be powerful tools for the asymmetric synthesis of spirocycles.

Palladium Catalysis : Palladium-catalyzed enantioselective C–H arylation has been used to form oxindole (B195798) spirocycles. rsc.org Additionally, palladium complexes with chiral ligands like WingPhos have been employed in the enantioselective cycloaddition of 1,3-enynes and cyclic nucleophiles to construct spirocenters with high stereocontrol (up to 98% enantiomeric excess). smolecule.com

Iridium Catalysis : Chiral iridium complexes have been successfully applied in the asymmetric hydrogenation of various substrates to produce chiral amines and lactams. nih.govacs.org For instance, iridium complexes with phosphino-oxazoline ligands have shown high activity and enantioselectivity in the reduction of N-aryl imines. nih.gov

Rhodium and Gold Catalysis : Chiral rhodium and gold catalysts have been used in enantioselective cyclopropanation reactions to create spirocyclic oxindoles with high enantiomeric excess. rsc.org

Copper Catalysis : Copper-bisoxazoline complexes are another example of catalysts used in the synthesis of spirocyclic compounds. smolecule.com

Organocatalysis : In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis.

N-Heterocyclic Carbenes (NHCs) : Chiral NHCs have been used to catalyze the asymmetric [2+2] annulation of imines with aldehydes to produce spiro-β-lactams with good to excellent diastereoselectivities and enantioselectivities. uc.pt

Thiourea (B124793) Catalysts : Bifunctional thiourea catalysts have been employed in domino Michael-intramolecular acylation reactions to synthesize azaspiro[4.5]decanone ring systems with high enantioselectivity. unimi.it

Squaramide Catalysts : Squaramide-based organocatalysts have been used to activate methyleneindolinones in reactions with N-protected acrylamides to form spirooxindoles. unimi.it

A summary of representative enantioselective catalytic methodologies is presented in the table below.

Catalyst SystemReaction TypeSubstrate ScopeYield (%)Enantiomeric Excess (%)Reference
Pd/WingPhosCycloaddition1,3-Enynes + Pyrazolidinones82–9590–98 smolecule.com
Rhodium-Diene ComplexesCycloadditionDiazo Compounds75–8885–92 smolecule.com
Copper-BisoxazolineCycloadditionCyclic Ketones + Amines68–8580–95 smolecule.com
Chiral N-Heterocyclic Carbene[2+2] AnnulationIsatin derived imines + Aldehydes33-8293-98 uc.pt
Chiral ThioureaMichael-AcylationKetoamides + α,β-Unsaturated Acyl CyanidesHighHigh unimi.it

When a molecule already contains one or more stereocenters, the formation of a new stereocenter can be influenced by the existing chirality, a phenomenon known as diastereoselective control. This substrate-controlled approach is a powerful strategy in stereoselective synthesis. researchgate.net For instance, the synthesis of spiro[pyrrolidone-3,3′-oxoindole] has been achieved with high diastereoselectivity. aragen.com Similarly, palladium(II)-catalyzed intramolecular C(sp3)−O bond formation has been achieved with stereoselective control using a chiral directing group. researchgate.net The inherent stereochemistry of the starting material can guide the formation of the spirocyclic system, often leading to a single diastereomer. researchgate.net

Chiral Resolution and Separation Techniques for Spirocyclic Amines/Lactams

When a synthesis produces a racemic or diastereomeric mixture of spirocyclic compounds, chiral resolution techniques are employed to separate the different stereoisomers.

Chiral Chromatography : Enantioselective High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. This has been successfully applied to the resolution of trans-1,3-diaryl-δ-lactams. mdpi.com

Kinetic Resolution : Catalytic kinetic resolution is another strategy to separate enantiomers. In this process, a chiral catalyst selectively reacts with one enantiomer of a racemic mixture at a faster rate, leaving the other enantiomer unreacted. acs.org This has been achieved for cyclic secondary amines through an enantioselective amidation reaction using a chiral hydroxamic acid cocatalyst. acs.org

Chiral Salt Resolution : The formation of diastereomeric salts with a chiral resolving agent is a classical method for separating enantiomers. For a racemic mixture of a spirocyclic amine, reaction with a chiral acid can lead to the formation of two diastereomeric salts, which can often be separated by crystallization. This method has been used to resolve a 1-oxa-8-azaspiro[4.5]decan-3-amine derivative using (+)-D-pyroglutamic acid. sci-hub.se

Theoretical and Computational Investigations of 9 Oxa 6 Azaspiro 4.5 Decan 7 One

Computational Chemistry Methodologies for Spirocyclic Systems

The study of spirocyclic systems like 9-Oxa-6-azaspiro[4.5]decan-7-one benefits immensely from a variety of computational chemistry techniques. spirochem.com These methods allow for the exploration of molecular properties and dynamics that can be challenging to probe experimentally.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of molecules. For spirocyclic compounds, these calculations can elucidate the effects of the spiro-junction on electron distribution and orbital energies.

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying the electronic structure of medium-sized organic molecules like this compound. chemmethod.comnrel.gov Functionals such as B3LYP and M06-2X are commonly employed to predict geometries, vibrational frequencies, and reaction energetics. nrel.gov For instance, DFT calculations can reveal the charge distribution, identifying electrophilic and nucleophilic sites within the molecule, which is critical for predicting its reactivity in chemical reactions.

Ab Initio Methods: While more computationally intensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy for electronic structure calculations. cecam.org These methods are particularly valuable for benchmarking DFT results and for systems where electron correlation effects are significant. They provide a more precise picture of the electronic landscape, which can be crucial for understanding subtle stereoelectronic effects that govern the reactivity of spirocycles.

Table 1: Comparison of Quantum Chemical Methods

Method Description Strengths Limitations
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Good balance of accuracy and computational cost. Accuracy depends on the choice of functional.
Møller-Plesset Perturbation Theory (MP2) An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. Systematically improvable; good for non-covalent interactions. More computationally expensive than DFT.

| Coupled Cluster (CC) Theory | A high-level ab initio method that provides very accurate results for small to medium-sized molecules. | Considered the "gold standard" for accuracy in quantum chemistry. cecam.org | Very high computational cost, limiting its application to smaller systems. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time. nih.gov This is particularly important for flexible spirocyclic systems.

MD simulations can be used to study the conformational preferences of the tetrahydrofuran (B95107) and piperidinone rings in this compound. By simulating the molecule in a solvent, one can observe the dynamic equilibrium between different chair, boat, and twist conformations of the six-membered ring and the envelope or twist conformations of the five-membered ring. These simulations reveal the most stable conformations and the energy barriers between them, providing a detailed picture of the molecule's flexibility. Furthermore, MD simulations are instrumental in studying how the spirocycle interacts with other molecules, such as solvents or biological macromolecules, by modeling the non-covalent interactions that govern these associations. semanticscholar.orgnih.gov

Mechanistic Studies of Spirocyclization Pathways

The formation of the this compound scaffold involves a spirocyclization reaction, a key step that establishes the characteristic spiro-junction. Computational chemistry plays a vital role in elucidating the mechanisms of these reactions.

Transition State Characterization

Identifying and characterizing the transition state (TS) is crucial for understanding the kinetics and mechanism of a reaction. Quantum chemical calculations are employed to locate the TS geometry and calculate its energy. For the synthesis of spirocycles, this involves modeling the bond-forming and bond-breaking processes that lead to the spirocyclic product. The vibrational frequency analysis of the calculated TS structure, which should exhibit a single imaginary frequency corresponding to the reaction coordinate, confirms its identity. The energy of the TS relative to the reactants provides the activation energy, a key determinant of the reaction rate.

Prediction of Chemo-, Regio-, and Stereoselectivity

Many synthetic routes to spirocycles can potentially yield multiple products. Computational methods are powerful tools for predicting the chemo-, regio-, and stereoselectivity of these reactions. mdpi.com

By calculating the activation energies for all possible reaction pathways, chemists can predict which product is kinetically favored. For instance, in the formation of this compound, if different nucleophiles could attack a common intermediate, comparing the activation barriers for each attack would predict the chemoselectivity. Similarly, if cyclization can occur at different positions, the regioselectivity can be determined by comparing the energies of the corresponding transition states. The stereochemical outcome of a reaction, whether it produces enantiomers or diastereomers, can be predicted by analyzing the transition state structures leading to each stereoisomer. The lower energy transition state will correspond to the major product.

Conformational Analysis and Strain in Spirocyclic Oxa-Azaspiro[4.5]decanone Systems

The geometry of the this compound system is defined by the conformations of its constituent rings and the inherent strain introduced by the spiro-junction.

The six-membered piperidinone ring can adopt various conformations, with the chair form generally being the most stable. However, the spiro-fusion can introduce steric strain that may favor other conformations like a twist-boat. The five-membered tetrahydrofuran ring is typically found in an envelope or twist conformation. Computational methods, particularly a combination of quantum mechanics and molecular mechanics (QM/MM), can accurately model these conformations and determine their relative energies. chemmethod.comacs.org

Ring strain in spirocyclic systems arises from angle strain, torsional strain, and transannular interactions. In this compound, the spiro carbon atom forces a specific geometric arrangement on the two rings, which can lead to deviations from ideal bond angles and dihedral angles. Computational analysis allows for the quantification of this strain energy. This is often done by comparing the energy of the spirocycle to that of a hypothetical strain-free reference compound. Understanding the strain is important as it can influence the molecule's stability, reactivity, and even its biological activity.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Tetrahydrofuran
Piperidinone
B3LYP
M06-2X
Møller-Plesset perturbation theory (MP2)

: A Literature Review

Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies focusing explicitly on the chemical compound this compound were identified. Therefore, a detailed analysis of its specific conformational properties and pharmacophoric characteristics, as outlined in the requested article structure, cannot be provided at this time.

The investigation into the properties of novel chemical entities often relies on dedicated research that has been published in peer-reviewed journals or detailed in patents. For this compound, such specific studies appear to be absent from the public domain.

While general principles of conformational analysis and pharmacophore modeling are well-established in medicinal and computational chemistry, applying these principles to a specific, unstudied molecule without experimental or calculated data would be speculative and would not meet the standards of a scientifically accurate article. The unique arrangement of the oxazolidinone and piperidine (B6355638) rings, fused through a spiro carbon, dictates a distinct three-dimensional structure and electronic distribution. The specifics of these features, however, remain uncharacterized in the available literature.

Further research, including quantum chemical calculations, molecular dynamics simulations, and laboratory synthesis and analysis, would be required to elucidate the precise influence of the spiro-carbon on the ring conformations and to determine the three-dimensional pharmacophoric characteristics of this compound.

Spectroscopic Characterization and Structural Elucidation of 9 Oxa 6 Azaspiro 4.5 Decan 7 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in determining the carbon-hydrogen framework of 9-Oxa-6-azaspiro[4.5]decan-7-one derivatives. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

¹H NMR: The proton NMR spectra of these spirocycles display characteristic signals corresponding to the protons in the tetrahydrofuran (B95107) and piperidinone rings, as well as any substituents. For instance, in derivatives of the related 1-oxa-7-azaspiro[4.5]decane system, the protons of the piperidine (B6355638) ring typically appear as multiplets in the δ 1.5-3.0 ppm range. nih.gov Protons adjacent to the oxygen atom in the tetrahydrofuran ring are shifted downfield, appearing around δ 3.3-4.3 ppm. nih.gov The chemical shifts can be influenced by the nature and orientation of substituents on either ring.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spiro carbon atom is a key feature, typically resonating around δ 79-82 ppm in related 1-oxa-7-azaspiro[4.5]decane structures. nih.gov The carbonyl carbon (C=O) of the lactam ring is highly deshielded and appears significantly downfield, generally above δ 165 ppm. nih.govniscpr.res.in Carbons bonded to the oxygen of the tetrahydrofuran ring show signals in the δ 66-77 ppm region, while those bonded to the nitrogen of the lactam appear around δ 33-46 ppm. nih.govbeilstein-journals.org

Table 1: Exemplary NMR Data for a Related Azaspiro[4.5]decane Derivative

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Spiro Carbon-~80
C=O (Lactam)->165
CH₂-O~3.5-4.3~66-77
CH₂-N~2.5-3.5~33-46
Piperidine CH₂~1.5-2.0~23-37

Note: Data is generalized from various oxa-azaspiro[4.5]decane derivatives. nih.govniscpr.res.inbeilstein-journals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound derivatives, the IR spectrum is dominated by characteristic absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam group, which typically appears in the range of 1680-1710 cm⁻¹. nih.govniscpr.res.in The presence of a secondary amine (N-H) in the lactam ring would give rise to a stretching vibration around 3200-3400 cm⁻¹. tandfonline.comhilarispublisher.com The C-O-C stretching of the ether linkage in the tetrahydrofuran ring is also characteristic, usually observed as a strong band between 1050 and 1150 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for Azaspiro[4.5]decan-7-one Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Lactam CarbonylC=O Stretch1680 - 1710
AmineN-H Stretch3200 - 3400
EtherC-O-C Stretch1050 - 1150
AlkaneC-H Stretch2850 - 3000

Note: Data is generalized from various oxa-azaspiro[4.5]decane derivatives. nih.govniscpr.res.intandfonline.comhilarispublisher.com

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the parent molecule and its fragments. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is commonly used to confirm the molecular formula of this compound derivatives with high accuracy. nih.govbeilstein-journals.org

In ESI-MS, the compounds typically show a prominent protonated molecular ion peak [M+H]⁺. beilstein-journals.orgtandfonline.com The fragmentation patterns observed in the mass spectrum can offer structural clues. Common fragmentation pathways for related spiro compounds include the cleavage of the bonds adjacent to the spiro center and the rupture of the piperidine or tetrahydrofuran rings. aip.org For example, the loss of small, stable molecules like water (H₂O) or carbon monoxide (CO) from the parent ion is often observed.

Table 3: Mass Spectrometry Data for an Exemplary Azaspiro[4.5]decane Derivative

Ion m/z Value Method
[M+H]⁺Calculated and FoundHRMS (ESI-TOF)
FragmentsVaries based on structureEI-MS / MS/MS

Note: The exact m/z values depend on the specific molecular formula of the derivative. nih.govbeilstein-journals.orgtandfonline.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR, IR, and MS techniques establish the connectivity and functional groups, single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining the absolute stereochemistry of chiral centers and the precise conformation of the fused ring system in this compound derivatives.

For new spirocyclic compounds, X-ray diffraction analysis confirms the molecular structure by providing precise data on bond lengths, bond angles, and torsion angles. mdpi.com This information reveals the conformation of both the tetrahydrofuran and the piperidinone rings. For instance, in related dioxaspiro[4.5]decane systems, the six-membered ring often adopts a chair conformation. researchgate.net The analysis also elucidates the spatial relationship between substituents on the rings. Furthermore, X-ray crystallography can reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which can influence the compound's physical properties. mdpi.com

Table 4: Information Obtained from X-ray Crystallography

Parameter Significance
Space Group & Unit Cell DimensionsDefines the crystal lattice symmetry and size
Atomic CoordinatesDetermines the precise position of each atom
Bond Lengths and AnglesConfirms the molecular connectivity and geometry
Torsion AnglesDefines the conformation of the rings
Absolute StereochemistryUnambiguously assigns R/S configuration at chiral centers
Intermolecular InteractionsReveals hydrogen bonds and other packing forces

Note: Based on general principles and data from related spirocyclic compounds. mdpi.comresearchgate.net

Future Research Directions and Perspectives for 9 Oxa 6 Azaspiro 4.5 Decan 7 One

Development of Novel and Sustainable Synthetic Routes

The synthesis of spiro-γ-lactams, including 9-Oxa-6-azaspiro[4.5]decan-7-one, has traditionally relied on multi-step processes that can be time-consuming and generate significant waste. Future research is increasingly directed towards the development of greener, more efficient, and atom-economical synthetic methodologies.

A primary area of focus is the expansion of green chemistry techniques. Recent successes in the ultrasound-assisted synthesis of related spiro-fused-γ-lactams demonstrate a promising path forward. rsc.orgnih.gov This sonochemical approach can significantly reduce reaction times and often proceeds under milder, more environmentally friendly conditions. rsc.org Future work will likely explore the adaptation of ultrasound technology specifically for the this compound core and investigate its compatibility with a broader range of starting materials.

Another key avenue is the application of photocatalysis . The use of visible light as a renewable energy source to drive chemical reactions is a cornerstone of sustainable synthesis. researchgate.net Research into visible-light photoredox catalysis for the construction of γ-lactams has shown high efficiency and the potential for novel reaction pathways. researchgate.net Future investigations could focus on developing photoredox-catalyzed cycloaddition or spirocyclization cascades to construct the this compound skeleton from simple, readily available precursors.

Multicomponent reactions (MCRs) , particularly isocyanide-based MCRs like the Ugi reaction, offer a powerful strategy for rapidly building molecular complexity in a single step. rsc.orgnih.gov The development of novel MCRs or the refinement of existing ones to directly yield the this compound scaffold is a significant future objective. This includes the design of domino processes where an initial MCR is followed by an intramolecular cyclization to form the spirocyclic system. rsc.org

Synthetic StrategyKey Features & Future DirectionsRelevant Findings
Ultrasound-Assisted Synthesis Reduced reaction times, milder conditions, green approach. Future work includes expanding substrate scope and solvent selection.A sonochemical strategy enabled a double domino process under green conditions for related spiro-lactams. rsc.orgnih.gov
Visible-Light Photocatalysis Uses renewable light sources, enables novel reaction mechanisms, promotes greener chemical processes. Future research will target specific photocatalytic cycles for spirocyclization.Photocatalytic strategies can enhance current synthetic methods for γ-lactams and foster more sustainable processes. researchgate.net
Multicomponent Reactions (MCRs) High atom economy, rapid assembly of complex structures. The focus is on designing new MCRs for direct spirocycle synthesis.Isocyanide-based multicomponent reactions (IMCRs) have been used as platforms to access complex polyheterocycles. rsc.orgnih.gov

Exploration of Diverse Functionalization Strategies

To maximize the utility of the this compound core as a scaffold, future research must prioritize the development of versatile and regioselective functionalization methods. This will allow for the creation of large libraries of derivatives for screening and the fine-tuning of molecular properties.

One promising area is the use of cycloaddition reactions . The Diels-Alder reaction and its hetero-variants are highly efficient for constructing six-membered rings and can be adapted to create spirocyclic systems. nih.gov Future work could explore the reactivity of precursors to this compound in novel cycloaddition reactions to introduce diverse substituents with high stereocontrol. For instance, using chiral 1-azadienes as reaction partners can lead to spiro-γ-lactams with multiple stereocenters in a highly stereospecific manner. nih.govacs.org

Metal-catalyzed cascade cyclizations also represent a powerful tool for future functionalization efforts. nih.gov These reactions can create complex molecular architectures from simple starting materials in a single, efficient operation. Research into new catalysts, particularly those based on non-noble metals, could unlock novel transformations and provide access to derivatives of this compound that are currently inaccessible.

Furthermore, strategies for the regioselective derivatization of the core structure are crucial. This includes developing methods for selective N-alkylation or acylation, as well as functionalizing the carbon framework of both the piperidine (B6355638) and lactam rings. evitachem.com The use of orthogonal protecting groups will be essential for selectively modifying one part of the molecule while leaving other reactive sites untouched, enabling the synthesis of highly complex analogs. evitachem.com

Advanced Stereocontrol Techniques

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, achieving precise control over the three-dimensional arrangement of atoms during the synthesis of this compound and its derivatives is a critical research objective.

A key focus for future work is the development of novel asymmetric catalytic systems . An unprecedented enantioselective synthesis of spiro-γ-lactams was recently achieved using a cobalt(II)/chiral spiro phosphoric acid (SPA) binary system, yielding products with high enantioselectivity (up to 98% ee). researchgate.net Future research will likely explore other transition metals and chiral ligands to further improve efficiency and expand the scope of these reactions. researchgate.netresearchgate.net The design of tailored catalysts, such as chiral Os(II)/Salox complexes, has shown promise for site- and enantioselective C-H amidation to form chiral γ-lactams. researchgate.net

Substrate-controlled stereoselection is another important strategy. By incorporating a chiral auxiliary into one of the starting materials, it is possible to direct the stereochemical outcome of a reaction. While effective, this often requires additional steps to attach and remove the auxiliary. Future research will aim to develop more efficient processes, perhaps using transient chiral auxiliaries or exploring dynamic kinetic resolution to convert a racemic mixture into a single desired enantiomer.

Formal [3+2] cycloaddition reactions have been developed to construct the spiro-γ-lactam core with excellent stereocontrol. nih.gov A significant challenge has been incorporating sterically demanding groups. Future efforts will focus on optimizing these cycloaddition reactions to tolerate a wider range of substituents and on further exploring the reaction mechanism to enable even more precise stereochemical outcomes. nih.gov

Application as Advanced Synthetic Intermediates and Building Blocks

The rigid spirocyclic core of this compound makes it an ideal starting point for the synthesis of more complex molecules. Its inherent three-dimensionality is a desirable feature in drug discovery, and future research will increasingly leverage this scaffold as a versatile building block. rsc.orgbohrium.com

This scaffold can serve as a key intermediate in the total synthesis of natural products or their analogs. nih.gov Many biologically active natural products contain complex spirocyclic motifs, and the methods developed to synthesize the this compound core could be applied to the construction of these more elaborate structures. nih.gov

Furthermore, this compound and its derivatives are valuable as building blocks for creating libraries of diverse compounds for high-throughput screening. bohrium.com By applying the functionalization strategies discussed previously, chemists can generate a wide array of molecules based on a common spirocyclic core. This approach is central to modern medicinal chemistry for identifying new lead compounds. nih.gov The development of training programs focused on creating such libraries is seen as a way to produce a new generation of innovators in synthesis. bohrium.com

Integration of Artificial Intelligence and Machine Learning in Spirocycle Design and Synthesis

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed and synthesized. nih.govmdpi.com This is particularly relevant for complex structures like spirocycles.

Future research will utilize AI for retrosynthetic analysis , where algorithms predict potential synthetic routes to a target molecule like this compound. philadelphia.edu.jo AI tools can analyze vast databases of chemical reactions to suggest novel and efficient pathways that a human chemist might overlook. nih.govmdpi.com This accelerates the planning phase of synthesis and can help identify more sustainable or cost-effective routes.

AI and ML models are also being developed for forward reaction prediction . philadelphia.edu.jo Given a set of reactants and conditions, these models can predict the likely products and their yields, optimizing experimental conditions before ever setting foot in the lab. This "augmented chemist" approach, where AI assists in decision-making, can significantly reduce the number of failed experiments and conserve resources. philadelphia.edu.jospirochem.com

Moreover, generative AI models can design entirely new spirocycles with desired properties. nih.govspirochem.com By training on datasets of known molecules and their biological activities, these models can generate novel structures predicted to be active against a specific biological target. biorxiv.orgchemrxiv.org ML models can predict bioactivity and other crucial properties (like ADMET—absorption, distribution, metabolism, excretion, and toxicity), allowing researchers to prioritize the synthesis of the most promising candidates. nih.govresearchgate.netresearchgate.net The integration of these predictive models with automated robotic synthesis platforms represents a major future milestone, enabling the rapid, autonomous design, synthesis, and testing of new spirocyclic compounds. nih.gov

AI/ML Application AreaDescriptionFuture Perspective
Retrosynthetic Planning AI algorithms suggest synthetic pathways to a target molecule. philadelphia.edu.joFully automated, AI-driven route generation, identifying more efficient and sustainable syntheses. nih.govmdpi.com
Reaction Outcome Prediction ML models predict the products and yields of a chemical reaction. philadelphia.edu.joIntegration with lab automation for high-throughput reaction optimization and discovery. spirochem.com
De Novo Molecular Design Generative models design novel molecules with specific desired properties. nih.govCreation of virtual chemical spaces of novel spirocycles tailored for specific biological targets. spirochem.comchemrxiv.org
Bioactivity Prediction ML models predict the biological activity of a molecule against various targets. biorxiv.orgnih.govRapidly screen virtual libraries to prioritize synthesis, reducing costs and accelerating drug discovery. researchgate.netgithub.com

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